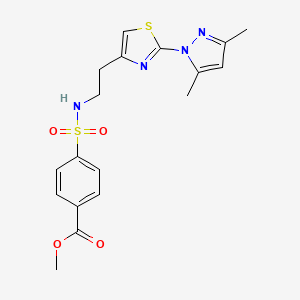

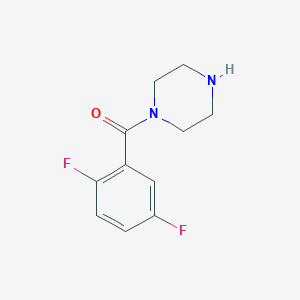

1-(2,5-Difluorobenzoyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,5-Difluorobenzoyl)piperazine is an organic compound classified as a piperazine derivative . This heterocyclic compound features a six-membered ring composed of four carbon atoms and two nitrogen atoms . It is a colorless solid that exhibits solubility in water, ethanol, and other organic solvents .

Synthesis Analysis

The synthesis of piperazine derivatives has been the subject of numerous studies. For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular formula of 1-(2,5-Difluorobenzoyl)piperazine is C11H12F2N2O . Its average mass is 226.223 Da and its monoisotopic mass is 226.091766 Da .Physical And Chemical Properties Analysis

1-(2,5-Difluorobenzoyl)piperazine has a refractive index of n20/D 1.517 and a density of 1.170 g/mL at 25 °C . It has a boiling point of 80-82 °C/0.04 mmHg .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

The piperazine ring can serve as a ligand in coordination complexes. Researchers study its coordination behavior with transition metal ions. By synthesizing metal complexes, they explore applications in catalysis, luminescence, or magnetic materials.

For additional details, you can find information about 1-(2,5-Difluorobenzoyl)piperazine on Sigma-Aldrich’s website and Thermo Scientific™ . The ChemSpider entry also provides molecular details .

Wirkmechanismus

Target of Action

The primary target of 1-(2,5-Difluorobenzoyl)piperazine is the serotonin 5-HT2A receptor . This receptor plays a crucial role in the release of neurotransmitters and hormones, such as serotonin, norepinephrine, and dopamine . These neurochemical changes, in turn, impact behavior, mood, and cognition .

Mode of Action

1-(2,5-Difluorobenzoyl)piperazine acts as an agonist of the serotonin 5-HT2A receptor . Upon binding to this receptor, it triggers activation and subsequent release of neurotransmitters and hormones . This leads to various changes in the nervous system, affecting behavior, mood, and cognition .

Biochemical Pathways

It is known that the compound’s action on the serotonin 5-ht2a receptor influences theserotonergic pathways in the brain . These pathways are involved in mood regulation, sleep, appetite, and other physiological processes .

Pharmacokinetics

It is known that the compound is a solid at room temperature and exhibits solubility in water, ethanol, and other organic solvents . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

The molecular and cellular effects of 1-(2,5-Difluorobenzoyl)piperazine’s action primarily involve changes in neurotransmitter and hormone levels. By acting as an agonist of the serotonin 5-HT2A receptor, the compound triggers the release of serotonin, norepinephrine, and dopamine . These neurochemical changes can lead to alterations in mood, behavior, and cognition .

Safety and Hazards

Eigenschaften

IUPAC Name |

(2,5-difluorophenyl)-piperazin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O/c12-8-1-2-10(13)9(7-8)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUKRHGVCYWYPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=C(C=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Difluorobenzoyl)piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2421234.png)

![3-(3,4-Dimethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2421238.png)

![3-(4-chlorophenyl)-5-methyl-7-(piperidin-1-ylcarbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2421242.png)

![N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2421243.png)

![6-(2-Ethoxyphenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2421244.png)

![2-[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]sulfanylbenzoic Acid](/img/structure/B2421245.png)

![1-isopropyl-3,9-dimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2421250.png)